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Compound of Interest
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Cat. No.: B1664419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tyrphostins represent a broad class of synthetic compounds renowned for their inhibitory

effects on protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular

signaling pathways that govern growth, differentiation, and metabolism. Dysregulation of PTK

activity is a hallmark of many diseases, including a variety of cancers. This guide provides a

side-by-side comparison of several widely studied Tyrphostin compounds, offering quantitative

data on their inhibitory potency, target selectivity, and the experimental protocols used for their

characterization.

Data Presentation: Comparative Inhibitory Activity
of Tyrphostin Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various

Tyrphostin compounds against several key protein tyrosine kinases. Lower IC50 values

indicate greater potency.
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Compound Target Kinase IC50 Value (µM) Comments

AG-1478 EGFR 0.003[1]
Highly potent and

selective for EGFR.[1]

HER2/ErbB2 > 100[1]

Demonstrates high

selectivity over

HER2/ErbB2.[1]

PDGFR > 100[1]

Shows minimal

activity against

PDGFR.[1]

AG-490 (Tyrphostin

B42)
JAK2 10[2]

A well-known inhibitor

of JAK2.[2]

EGFR 0.1 - 2[2][3]
Also exhibits potent

inhibition of EGFR.

HER2/ErbB2 13.5[2][3]

Moderate activity

against HER2/ErbB2.

[2][3]

JAK3 20[2] Also inhibits JAK3.[2]

AG-528 (Tyrphostin

B66)
HER2/ErbB2 2.1[4]

Potent inhibitor of

HER2/ErbB2.[4]

EGFR 4.9[4] Also targets EGFR.[4]

Tyrphostin A9 (AG-17) PDGFR 0.5

A potent inhibitor of

the PDGF receptor

tyrosine kinase.

EGFR 460

Initially designed as

an EGFR inhibitor, but

more potent against

PDGFR.

Tyrphostin 25 (RG-

50875)
EGFR 3[5]

A competitive inhibitor

of EGFR.[5]
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Experimental Protocols
The determination of IC50 values for Tyrphostin compounds is typically performed using in vitro

kinase assays. The following is a representative protocol based on a luminescence-based

kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by

measuring the amount of ADP produced during the phosphorylation reaction.

Objective:
To determine the concentration of a Tyrphostin compound that inhibits 50% of the activity of a

specific protein tyrosine kinase.

Materials and Reagents:
Purified recombinant human kinase (e.g., EGFR, JAK2, PDGFR)

Specific peptide or protein substrate for the kinase

Tyrphostin compounds of interest, dissolved in 100% DMSO

Adenosine 5'-triphosphate (ATP)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (or similar detection reagents)

White, opaque 384-well or 96-well plates

Luminometer plate reader

Procedure:
Compound Dilution:

Prepare a stock solution of the Tyrphostin compound in 100% DMSO.

Perform a serial dilution of the compound in kinase assay buffer to create a range of

concentrations to be tested. The final DMSO concentration in the assay should be kept

constant and typically at or below 1%.
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Kinase Reaction Setup:

Add 2.5 µL of each diluted Tyrphostin compound or DMSO (as a vehicle control) to the

wells of the assay plate.

Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to

the kinase.

Initiation of Kinase Reaction:

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the specific

substrate to each well. The concentrations of ATP and substrate should be optimized for

each kinase, often near their respective Km values.

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g.,

30°C).

Signal Detection (ADP-Glo™ Method):

After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop

the kinase reaction and deplete the remaining ATP.

Incubate the plate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated in the kinase reaction back to ATP and provides luciferase and luciferin to

produce a luminescent signal.

Incubate the plate for 30-60 minutes at room temperature, protected from light.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader. The intensity of the

luminescent signal is directly proportional to the amount of ADP produced and, therefore,

to the kinase activity.
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The percentage of inhibition is calculated for each Tyrphostin concentration relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the Tyrphostin concentration to generate

a dose-response curve.

The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response

model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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